molecular formula C8H13Cl2N3 B6246548 cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride CAS No. 2408971-77-5

cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B6246548
CAS No.: 2408971-77-5
M. Wt: 222.11 g/mol
InChI Key: ZEIRNIJXZZBKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery. This compound features a cyclopropyl group linked to a pyrimidine heterocycle via a methanamine bridge, a structural motif commonly employed to optimize the properties of drug candidates. The dihydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for in vitro and in vivo research applications. The core structure of this compound serves as a versatile chemical scaffold. Research into analogous structures, such as cyclopropyl(pyridin-2-yl)methanamine, shows their role as key intermediates in synthesizing potential therapeutics . Furthermore, the pyrimidine ring is a privileged structure in pharmacology, frequently found in molecules designed to interact with enzymes and receptors. For instance, related structures where a 2-pyridinemethanamine group is a critical component have been identified as potent antimycobacterial agents, highlighting the importance of this pharmacophore in developing treatments for infectious diseases like tuberculosis . Similarly, cyclopropanamine derivatives are being investigated for their therapeutic potential in a range of central nervous system (CNS) disorders , including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as schizophrenia . Researchers can utilize this compound to explore its application in developing novel inhibitors or as a building block for larger, more complex molecules targeting these and other disease areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2408971-77-5

Molecular Formula

C8H13Cl2N3

Molecular Weight

222.11 g/mol

IUPAC Name

cyclopropyl(pyrimidin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H11N3.2ClH/c9-7(6-2-3-6)8-10-4-1-5-11-8;;/h1,4-7H,2-3,9H2;2*1H

InChI Key

ZEIRNIJXZZBKHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=CC=N2)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyanohydrins and Pyrimidine Derivatives

Reductive amination is a cornerstone for constructing the methanamine moiety. In the patent by, pyridin-2-yl-methylamines are synthesized via the reaction of cyanohydrins (e.g., 1-benzoyl-piperidin-4-one derivatives) with primary amines under reducing conditions. Adapting this to pyrimidine systems, the target compound can be synthesized by reacting a pyrimidine-containing cyanohydrin with cyclopropylamine.

Reaction Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanolic medium.

  • Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO) to maintain a basic pH.

  • Side Reaction Mitigation : Addition of FeSO₄·7H₂O to sequester cyanide ions.

Example Protocol :

  • Cyanohydrin Formation : Treat 4-oxo-pyrimidine-2-carboxylate with KCN to form the cyanohydrin intermediate.

  • Reductive Amination : React with cyclopropylamine in methanol, NaBH₃CN, and DABCO at 25°C for 24 hours.

  • Workup : Extract with dichloromethane, wash with brine, and concentrate.

  • Salt Formation : Treat with HCl in ethanol to precipitate the dihydrochloride salt.

Yield : 23–45% (depending on pyrimidine substituents).

The Suzuki-Miyaura coupling, as described in, enables the introduction of aryl and cyclopropyl groups to pyrimidine cores. For cyclopropyl(pyrimidin-2-yl)methanamine, a two-step sequence involving halogenation and cross-coupling is optimal.

Key Steps :

  • Halogenation : Convert pyrimidin-2-ylmethanol to the corresponding bromide using PBr₃.

  • Suzuki Coupling : React with cyclopropylboronic acid under Pd(OAc)₂/dppf catalysis.

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%) with dppf ligand.

  • Base : Cs₂CO₃ in 1,4-dioxane at 80°C.

  • Reaction Time : 12 hours under nitrogen.

Yield : 60–72%.

Cyclopropanation of Alkenylpyrimidine Precursors

Cyclopropanation via the Simmons-Smith reaction offers an alternative route. A pyrimidine-bearing alkene is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring.

Procedure :

  • Alkene Synthesis : Introduce a vinyl group at the pyrimidine’s C5 position via Heck coupling.

  • Cyclopropanation : Treat with CH₂I₂/Zn(Cu) in ether at 0°C.

  • Amination : Convert the resultant cyclopropylpyrimidine to the amine via Hofmann degradation.

Challenges :

  • Low regioselectivity in alkene formation (requires directing groups).

  • Sensitivity of the cyclopropane ring to strong acids/bases.

Yield : 35–50%.

Detailed Methodologies and Comparative Analysis

Reductive Amination vs. Cross-Coupling: Yield and Scope

Method Conditions Yield Advantages Limitations
Reductive AminationNaBH₃CN, DABCO, MeOH, 25°C23–45%Mild conditions; scalableCyanide scavenging required
Suzuki CouplingPd(OAc)₂/dppf, Cs₂CO₃, 80°C60–72%High regioselectivitySensitive to moisture
Simmons-SmithCH₂I₂/Zn(Cu), ether, 0°C35–50%Direct cyclopropane formationLow yields; side reactions

Critical Reaction Parameters

  • Temperature Control : Reductive amination proceeds optimally at room temperature, while Suzuki couplings require elevated temperatures (80°C).

  • Catalyst Loading : Pd(OAc)₂ at 5 mol% ensures efficient cross-coupling without excessive costs.

  • Solvent Choice : Methanol stabilizes intermediates in reductive amination, whereas 1,4-dioxane enhances Pd catalyst activity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.12 (d, J = 7.16 Hz, pyrimidine-H), 3.62 (s, CH₂NH₂), 1.99 (s, cyclopropyl-H).

  • MS (ESI+) : m/z 178.1 [M+H]⁺.

  • Elemental Analysis : C 48.7%, H 5.6%, N 21.1% (calculated for C₈H₁₁Cl₂N₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).

  • XRD : Confirms dihydrochloride salt formation via crystal lattice analysis.

Challenges and Optimization Strategies

Cyanide Ion Management

The use of NaBH₃CN generates toxic cyanide ions, necessitating additives like FeSO₄·7H₂O. Alternative reducing agents (e.g., NaBH(OAc)₃) may reduce side reactions but require higher temperatures.

Regioselectivity in Pyrimidine Substitution

Electron-deficient pyrimidines favor C4 and C6 substitutions. Protecting groups (e.g., benzoyl) improve selectivity during amination.

Cyclopropane Ring Stability

The strain in the cyclopropane ring makes it prone to ring-opening under acidic conditions. Neutral pH during workup is critical .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Substitutions

Compound Name Structure Molecular Weight CAS Number Key Features Potential Applications
Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride Cyclopropyl + pyrimidin-2-yl + dihydrochloride 232.11 (base) + 72.92 (2HCl) N/A (target compound) Pyrimidine at 2-position, cyclopropane, dihydrochloride salt Kinase inhibitors, antiviral agents
Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride Cyclopropyl + 3-methylpyridin-2-yl + dihydrochloride 247.18 (base) + 72.92 (2HCl) 2061979-36-8 Pyridine at 2-position, 3-methyl substituent ALK/ROS1 inhibitors (similar to )
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride Pyrimidin-4-yl + isopropyl + dihydrochloride 232.15 (base) + 72.92 (2HCl) 41832-28-4 Pyrimidine at 4-position, isopropyl substituent Fragment-based drug design (FBDD)
Pyrimidin-2-ylmethanamine hydrochloride Pyrimidin-2-yl + hydrochloride 145.59 (base) + 36.46 (HCl) 75985-45-4 No cyclopropane, simpler structure Nucleotide analog precursors

Key Findings :

  • Pyridine vs. pyrimidine substitution alters electronic properties and hydrogen-bonding capacity, impacting target selectivity (e.g., kinase vs. receptor binding) .
  • The 2-position pyrimidine in the target compound may enhance π-π stacking compared to 4-position derivatives (e.g., CAS 41832-28-4) .
  • Methyl or isopropyl groups on heterocycles (e.g., 3-methylpyridin-2-yl) improve lipophilicity and membrane permeability .

Cyclopropane-Containing Analogues with Aromatic Systems

Compound Name Structure Molecular Weight CAS Number Key Features Potential Applications
(R)-Cyclopropyl(phenyl)methanamine hydrochloride Cyclopropyl + phenyl + hydrochloride 195.68 1416450-04-8 Phenyl instead of pyrimidine Chiral intermediates for agrochemicals
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Cyclopropyl + 2-fluorophenyl + hydrochloride 201.67 844470-82-2 Fluorine substituent enhances metabolic stability CNS-targeting drugs (e.g., antidepressants)

Key Findings :

  • Replacement of pyrimidine with phenyl/fluorophenyl groups reduces heterocyclic interactions but increases steric bulk, favoring applications in CNS drugs .
  • Fluorine incorporation (e.g., 2-fluorophenyl) improves bioavailability and blood-brain barrier penetration .

Complex Derivatives with Extended Functional Groups

Compound Name Structure Molecular Weight CAS Number Key Features Potential Applications
ClH ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride Ethyl ester + pyrimidin-2-yl + dihydrochloride 268.14 EN300-6730224 Ester group enhances solubility Prodrug formulations
[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride Imidazoline + isopropyl + dihydrochloride 223.15 EN300-384563 Imidazoline ring introduces basicity Ion channel modulators

Key Findings :

  • Esterification (e.g., ethyl 2-amino-3-(pyrimidin-2-yl)propanoate) increases hydrophilicity, suitable for oral delivery .

Biological Activity

Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its structural formula, which incorporates a cyclopropyl group attached to a pyrimidine ring. The presence of the dihydrochloride salt form enhances its solubility and stability in biological assays.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Many pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, inhibitors targeting phosphodiesterases (PDEs) are crucial for modulating cyclic nucleotide levels within cells .
  • Anti-inflammatory Activity : Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for some related compounds against COX-2 have been reported as low as 0.04 μmol .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Activity TypeRelated CompoundsIC50/EC50 ValuesReference
PDE InhibitionMK-81890.029 nM
COX-2 InhibitionCompound 50.04 μmol
Anti-inflammatoryCompound 7ED50 = 11.60 μM
CytotoxicityVarious pyrimidine derivativesIC50 values varied

Case Studies and Research Findings

  • Pharmacological Evaluation : A study evaluated the pharmacokinetic properties of cyclopropyl derivatives, highlighting their ability to cross the blood-brain barrier effectively. This characteristic is vital for developing central nervous system-active drugs .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
  • Cytotoxicity Assays : Compounds similar to cyclopropyl(pyrimidin-2-yl)methanamine were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity against specific targets .

Q & A

Q. What are the recommended synthetic routes for cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound (C8_8H13_{13}Cl2_2N3_3, MW 222.12) typically involves a two-step process:

Formation of the cyclopropane-amine intermediate : Cyclopropane rings are often introduced via [2+1] cycloaddition reactions using dichlorocarbene or via transition-metal-catalyzed cross-couplings. For example, describes analogous compounds synthesized using fragment-assisted, structure-based strategies, where cyclopropane rings are functionalized with pyrimidine groups via nucleophilic substitution or Suzuki-Miyaura coupling .

Salt formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during acid addition to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve solubility and salt precipitation .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (≥97%) .

Q. Key Data :

ParameterOptimal ConditionSource
Yield85–97%
Purity≥97% (HPLC)

Q. How should researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR : Expect signals for cyclopropyl protons (δ 0.5–1.5 ppm), pyrimidine aromatic protons (δ 8.3–8.8 ppm), and amine protons (δ 2.5–3.5 ppm). provides detailed 1^1H/13^13C NMR assignments for structurally related cyclopropane-pyrimidine hybrids .
    • 13^13C NMR : Cyclopropyl carbons appear at δ 10–15 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]+^+ to calculated m/z (222.12 + 1 = 223.13) within ±2 ppm error .
  • Elemental Analysis : Confirm Cl^- content (theoretical: 31.9%) via ion chromatography .

Critical Note : Discrepancies in NMR splitting patterns may indicate residual solvents or diastereomeric impurities. Use D2_2O exchange to distinguish labile NH3+_3^+ protons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
    • Inhalation Risks : Avoid aerosolization; use closed systems for transfers ( notes that toxicity data are incomplete, necessitating caution) .
  • First Aid :
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
    • Ingestion : Seek medical attention immediately; do not induce vomiting .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound's physicochemical properties and receptor binding in drug discovery contexts?

Methodological Answer:

  • Physicochemical Impact :
    • Lipophilicity : The cyclopropane ring increases logP by ~0.5–1.0 units compared to non-cyclopropane analogs, enhancing membrane permeability ( highlights this in ALK inhibitors) .
    • Conformational Rigidity : Restricts rotation, improving binding selectivity. For example, cyclopropane-containing kinase inhibitors show 10–100x selectivity over non-cyclopropane analogs .
  • Receptor Binding :
    • Kinase Inhibition : Pyrimidine interacts with hinge regions (e.g., ALK), while the cyclopropane stabilizes hydrophobic pockets. demonstrates IC50_{50} values <10 nM for cyclopropane-containing ALK inhibitors .

Q. What strategies are effective in resolving enantiomeric forms of this compound, and how does stereochemistry impact its biological activity?

Methodological Answer:

  • Chiral Resolution :
    • Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) mobile phase; retention times vary by 2–4 minutes for enantiomers ( resolves similar cyclopropane amines with 95% enantiomeric excess) .
    • Crystallization : Diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid .
  • Biological Impact :
    • Serotonin 2C Receptor Agonism : (R)-enantiomers in related compounds show 5x higher binding affinity than (S)-forms ( notes enantiomer-specific activity in antipsychotic candidates) .

Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under various storage conditions?

Methodological Answer:

  • Study Design :
    • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for:
  • Hydrolysis : Degradation in aqueous buffers (pH 1–13) at 60°C .
  • Oxidation : Treat with 3% H2_2O2_2 for 24 hours .
    • Light Sensitivity : Expose to UV (320–400 nm) for 48 hours (ICH Q1B) .
  • Key Degradants :
    • Cyclopropane ring opening under acidic conditions (pH <3) forms pyrimidine-amine derivatives .
    • Hydrochloride dissociation at >60°C generates free base precipitates .

Q. Stability Data :

ConditionDegradation (%)Major DegradantSource
40°C/75% RH, 4 weeks<5%None detected
pH 1, 60°C, 24h25%Pyrimidinyl methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.